Phytic acid dodecasodium salt hydrate
Overview
Description
Phytic acid (sodium salt), also known as sodium phytate, is a derivative of phytic acid, which is a naturally occurring compound found in plant seeds, grains, and legumes. It is a white, hygroscopic powder that is highly soluble in water. Phytic acid is a six-fold dihydrogen phosphate ester of inositol, specifically the myo-inositol isomer. It serves as the principal storage form of phosphorus in many plant tissues and has significant nutritional and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytic acid (sodium salt) can be synthesized through the neutralization of phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: Industrial production of phytic acid (sodium salt) often involves extraction from plant sources such as rice bran, corn, and soybeans. The extraction process includes milling the plant material, followed by solvent extraction using water or dilute acid. The extract is then neutralized with sodium hydroxide to form the sodium salt, which is subsequently purified and dried .
Chemical Reactions Analysis
Types of Reactions: Phytic acid (sodium salt) undergoes various chemical reactions, including hydrolysis, chelation, and complexation. It does not typically undergo oxidation or reduction reactions due to its stable phosphate groups.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis Products: Inositol pentakisphosphate, inositol tetrakisphosphate, inositol trisphosphate.
Chelation Products: Stable metal-phytate complexes.
Scientific Research Applications
Phytic acid (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and environmental science.
Medicine: Investigated for its antioxidant properties and potential anticancer effects.
Industry: Utilized in food preservation as an antioxidant and preservative.
Mechanism of Action
Phytic acid (sodium salt) exerts its effects primarily through its strong chelation ability. It binds to metal ions such as calcium, magnesium, iron, and zinc, forming stable complexes that prevent these ions from participating in biological processes. This chelation mechanism is responsible for its antioxidant properties, as it reduces the availability of metal ions that can catalyze the formation of reactive oxygen species. Additionally, phytic acid (sodium salt) can interfere with mineral absorption in the gastrointestinal tract by forming insoluble complexes with dietary minerals .
Comparison with Similar Compounds
Phytic acid (sodium salt) is unique due to its high chelation capacity and the presence of six phosphate groups. Similar compounds include:
Inositol Pentakisphosphate (IP5): Contains five phosphate groups and has similar chelation properties but with lower binding affinity compared to phytic acid (sodium salt).
Inositol Tetrakisphosphate (IP4): Contains four phosphate groups and is involved in cellular signaling pathways.
Inositol Trisphosphate (IP3): Contains three phosphate groups and plays a crucial role in intracellular calcium signaling.
Phytic acid (sodium salt) stands out due to its higher phosphate content, which enhances its chelation ability and makes it more effective in applications requiring strong metal ion binding .
Properties
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMYFHNGBHKCG-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na12O25P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718694 | |
Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123408-98-0, 14306-25-3 | |
Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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